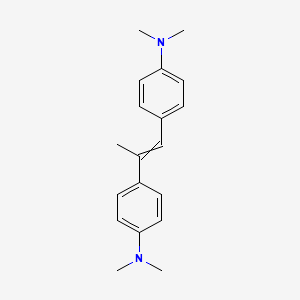
4,4'-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline): is an organic compound with the molecular formula C19H24N2 . It is a derivative of aniline, where the aniline groups are substituted with dimethyl groups and connected through a prop-1-ene-1,2-diyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable prop-1-ene-1,2-diyl precursor. One common method is the condensation reaction between N,N-dimethylaniline and a prop-1-ene-1,2-diyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-1-ene-1,2-diyl linkage may be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the prop-1-ene-1,2-diyl linkage to a saturated propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated propyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its aromatic and amine functionalities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The aromatic rings and amine groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
相似化合物的比较
4,4’-(Prop-1-ene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylamino groups.
4,4’-(Ethene-1,2-diyl)dipyridinium: Contains pyridinium rings instead of dimethylaniline groups.
4,4’-(Prop-1-ene-1,1-diyl)bis(N,N-dimethylaniline): Similar but with a different linkage position.
Uniqueness: The presence of dimethylamino groups in 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) imparts unique electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
102008-09-3 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-[2-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-15(17-8-12-19(13-9-17)21(4)5)14-16-6-10-18(11-7-16)20(2)3/h6-14H,1-5H3 |
InChI 键 |
AYPUGNQHVQXUCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

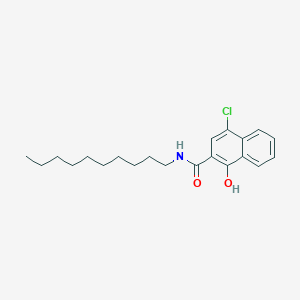
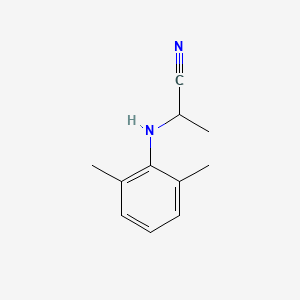
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
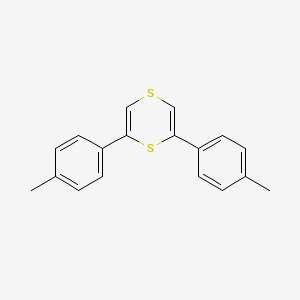
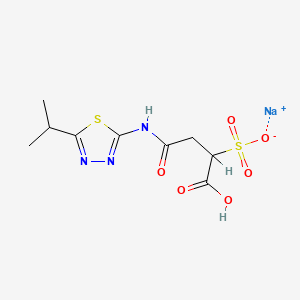
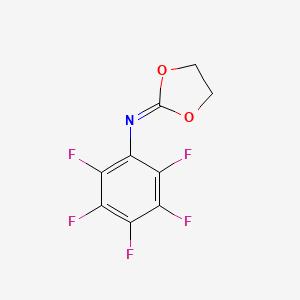

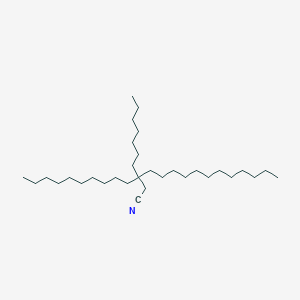
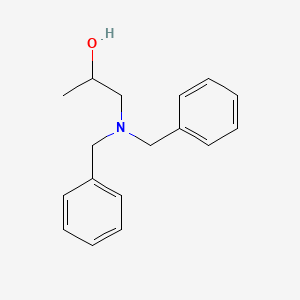
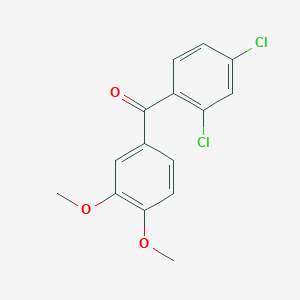
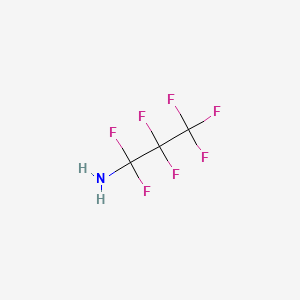
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
